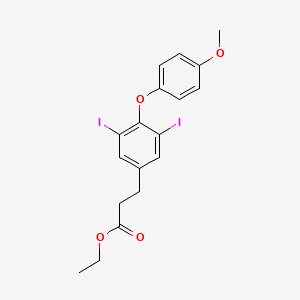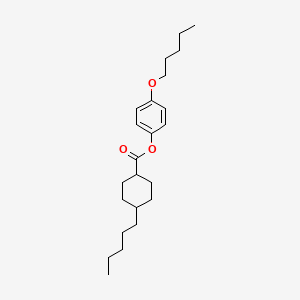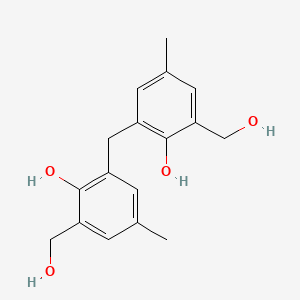
Dotriacontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dotriacontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro- is a fluorinated alkane. This compound is characterized by its long carbon chain and multiple fluorine atoms, which impart unique chemical and physical properties. It is primarily used in specialized applications due to its stability and hydrophobic nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dotriacontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro- typically involves the fluorination of dotriacontane. This process can be achieved through various methods, including direct fluorination using elemental fluorine or electrochemical fluorination. The reaction conditions often require controlled temperatures and pressures to ensure the selective addition of fluorine atoms to the carbon chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized reactors and safety protocols to handle the reactive fluorine gas. The production process is designed to maximize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Dotriacontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of perfluorinated carboxylic acids.
Reduction: Although less common, reduction can remove fluorine atoms, leading to partially fluorinated alkanes.
Substitution: Halogen exchange reactions can replace fluorine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Halogen exchange reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions include various perfluorinated derivatives, partially fluorinated alkanes, and substituted alkanes, depending on the reaction conditions and reagents used.
Scientific Research Applications
Dotriacontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro- has several scientific research applications:
Chemistry: Used as a reference standard in gas chromatography and as a model compound in studying fluorinated alkanes.
Biology: Investigated for its potential use in creating hydrophobic coatings for biological samples.
Medicine: Explored for its potential in drug delivery systems due to its stability and hydrophobic nature.
Industry: Utilized in the development of water-repellent and non-stick coatings, as well as in the synthesis of specialized polymers.
Mechanism of Action
The mechanism by which Dotriacontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro- exerts its effects is primarily through its hydrophobic and lipophobic properties. The multiple fluorine atoms create a highly stable and inert surface, which can repel water and other polar substances. This property is leveraged in various applications, from coatings to drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Hexatriacontane: Another long-chain alkane, but without fluorination.
Pentacontane: A longer carbon chain alkane, also without fluorination.
Tetracontane: Similar in structure but with fewer carbon atoms and no fluorination.
Uniqueness
Dotriacontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro- is unique due to its extensive fluorination, which imparts exceptional stability, hydrophobicity, and chemical resistance. These properties make it particularly valuable in applications requiring durable and non-reactive surfaces.
Properties
CAS No. |
1980063-92-0 |
|---|---|
Molecular Formula |
C32H45F21 |
Molecular Weight |
828.7 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodotriacontane |
InChI |
InChI=1S/C32H45F21/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(33,34)24(35,36)25(37,38)26(39,40)27(41,42)28(43,44)29(45,46)30(47,48)31(49,50)32(51,52)53/h2-22H2,1H3 |
InChI Key |
WKFAMTQDLUAZAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-(4-Bromophenoxy)ethyl]-4-methyl-1H-pyrazole](/img/structure/B12083428.png)
amine](/img/structure/B12083430.png)




![N-[(2,3-difluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12083454.png)

![4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine](/img/structure/B12083479.png)

![2-[bis(1-phenylethyl)carbamoyl]benzoic Acid](/img/structure/B12083497.png)
